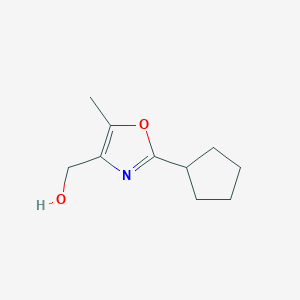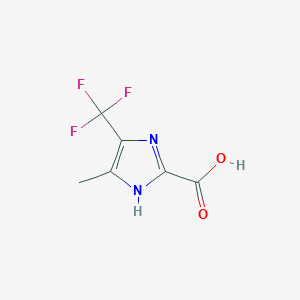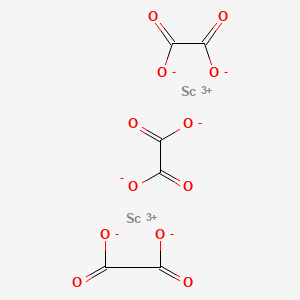
Benzyltrimethylammonium tetrachloroiodate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt belonging to the class of alkylammonium salts. It is used as a reagent in organic synthesis, particularly in the oxidation of alkenes and alcohols. The compound’s unique chemical properties make it an important ingredient in various industrial processes, including pharmaceuticals and agrochemicals .
准备方法
Benzyltrimethylammonium tetrachloroiodate can be synthesized through a reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .
化学反应分析
Benzyltrimethylammonium tetrachloroiodate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, particularly in the oxidation of alkenes and alcohols.
Substitution: It can participate in substitution reactions, where it replaces a hydrogen atom or another substituent in a molecule.
Chlorination: It serves as a chlorinating agent, introducing chlorine atoms into organic molecules.
Common reagents used in these reactions include acetic acid, acetonitrile, and other organic solvents. The major products formed from these reactions are chlorinated organic compounds .
科学研究应用
Benzyltrimethylammonium tetrachloroiodate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of alkenes and alcohols.
Biology: It is used in biochemical assays and as a biological material for life science research.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those with antiparasitic, antibacterial, and antiviral properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of benyltrimethylammonium tetrachloroiodate involves the formation of reactive oxidizing species that facilitate the transfer of an iodine atom to the substrate. This process leads to the oxidation or chlorination of the target molecule. The compound’s molecular targets and pathways include organic molecules with reactive sites that can undergo oxidation or substitution reactions .
相似化合物的比较
Benzyltrimethylammonium tetrachloroiodate is unique due to its selective chlorinating and oxidizing properties. Similar compounds include:
Benyltrimethylammonium chloride: Used as a phase transfer catalyst in organic synthesis.
Benyltrimethylammonium bromide: Used in similar applications as benyltrimethylammonium chloride but with different reactivity.
N-Iodosuccinimide: Another iodinating agent used in organic synthesis.
N-Chlorosuccinimide: A chlorinating agent used in organic synthesis
This compound stands out due to its ability to generate reactive chlorine and iodine species, making it a versatile reagent in various chemical reactions.
属性
分子式 |
C10H16Cl4I4NO8+ |
|---|---|
分子量 |
927.7 g/mol |
InChI |
InChI=1S/C10H16N.4ClIO2/c1-11(2,3)9-10-7-5-4-6-8-10;4*1-2(3)4/h4-8H,9H2,1-3H3;;;;/q+1;;;; |
InChI 键 |
BHNWNRLWIWPOLQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CC1=CC=CC=C1.O=I(=O)Cl.O=I(=O)Cl.O=I(=O)Cl.O=I(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)


![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)

![3-(Benzyloxy)-6,7-dihydrocyclopenta[c]pyridin-5-one](/img/structure/B8711763.png)


